molecular formula C20H24N8O B12274897 4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B12274897
M. Wt: 392.5 g/mol
InChI Key: FMMKJECAQAFCLI-UHFFFAOYSA-N
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Description

4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a pyridopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is the condensation of pyrimidine derivatives with piperazine and pyridopyrimidine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as ceric ammonium nitrate (CAN) to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific molecular structure, which allows for selective inhibition of CDKs. This selectivity enhances its potential as a therapeutic agent with reduced side effects compared to other compounds .

Properties

Molecular Formula

C20H24N8O

Molecular Weight

392.5 g/mol

IUPAC Name

4-[4-methyl-6-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C20H24N8O/c1-15-12-18(25-20(24-15)28-8-10-29-11-9-28)26-4-6-27(7-5-26)19-16-2-3-21-13-17(16)22-14-23-19/h2-3,12-14H,4-11H2,1H3

InChI Key

FMMKJECAQAFCLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4C=CN=C5

Origin of Product

United States

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